molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B1145662
CAS No.: 1642853-67-5
M. Wt: 368.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is built upon a benzimidazole scaffold that serves as the central structural framework. The official International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate, which precisely describes the connectivity and substitution pattern of the molecule. The molecular formula C19H20N4O4 indicates the presence of nineteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 368.39 grams per mole.

The compound exhibits a complex substitution pattern that includes a methyl group at the N1 position of the benzimidazole ring system, an oxo group at the C2 position, and a carboxamide linkage connecting the benzimidazole core to a pyridine ring. The propanoate ethyl ester functionality extends from the nitrogen atom of the pyridine ring, creating an overall molecular structure that spans multiple aromatic and aliphatic domains. The Simplified Molecular Input Line Entry System representation CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C provides a linear description of the molecular connectivity.

Molecular Property Value Reference
Molecular Formula C19H20N4O4
Molecular Weight 368.39 g/mol
Chemical Abstracts Service Number 1642853-67-5
International Union of Pure and Applied Chemistry Name ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Predicted Density 1.305 ± 0.06 g/cm³
Predicted pKa 11.69 ± 0.30

The International Chemical Identifier string InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26) provides a standardized representation that enables unambiguous identification of the compound across different chemical databases. The corresponding International Chemical Identifier Key XGBDRKLLXAESOC-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating rapid database searches and cross-referencing.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Spectroscopic characterization of this compound has been accomplished through multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance spectroscopy has been employed to confirm the structural integrity of the compound, with the resulting spectrum demonstrating consistency with the proposed molecular structure. The nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule, including aromatic protons from both the benzimidazole and pyridine ring systems, as well as aliphatic protons from the ethyl ester and propyl chain moieties.

Liquid chromatography-mass spectrometry analysis has provided additional confirmation of the compound's molecular identity, with the mass spectral data demonstrating consistency with the expected molecular ion and fragmentation patterns. The high-resolution mass spectrometry data supports the molecular formula assignment and provides definitive evidence for the molecular weight determination. The fragmentation patterns observed in the mass spectrum offer insights into the relative stability of different molecular regions and the preferred cleavage sites under ionization conditions.

Infrared spectroscopy has been utilized to identify key functional groups within the molecule, providing information about the carbonyl stretching frequencies associated with both the amide and ester functionalities. The infrared spectrum reveals characteristic absorption bands that correspond to the various vibrational modes of the molecule, including carbonyl stretches, aromatic carbon-carbon stretches, and nitrogen-hydrogen bending vibrations. The spectroscopic data collectively confirm the structural assignment and demonstrate the compound's spectral purity.

Analytical Technique Result Reference
¹H Nuclear Magnetic Resonance Consistent with structure
Liquid Chromatography-Mass Spectrometry Consistent with structure
Purity by Liquid Chromatography-Mass Spectrometry 98.03%
Physical Appearance White to off-white solid
Storage Conditions Room temperature

X-ray Crystallography and Solid-State Conformational Studies

While comprehensive X-ray crystallographic data for this compound are not extensively documented in the available literature, structural studies of related benzimidazole derivatives provide valuable insights into the likely solid-state conformational preferences of this compound class. The solid-state properties of related compounds have been investigated through X-ray diffraction and thermal analysis techniques, revealing important information about crystal packing arrangements and intermolecular interactions.

Three-dimensional conformational studies have been facilitated through computational modeling approaches that provide insights into the preferred spatial arrangements of the various molecular segments. The compound exhibits conformational flexibility due to the presence of multiple rotatable bonds, particularly around the amide linkages and the propyl chain connecting the pyridine nitrogen to the ethyl ester functionality. Interactive three-dimensional molecular models have been generated to visualize the conformational landscape and identify potential low-energy conformations.

The solid-state form of the compound has been characterized as a white to off-white solid with specific storage requirements at room temperature. Thermal analysis studies of related benzimidazole compounds have revealed important information about thermal stability and phase transition behavior, which is crucial for understanding the physical properties and stability characteristics of the compound. The crystalline arrangement likely involves hydrogen bonding interactions between the amide functionalities and π-π stacking interactions between the aromatic ring systems.

Computational Modeling of Three-Dimensional Electronic Structure

Computational modeling studies have provided detailed insights into the three-dimensional electronic structure of this compound through various theoretical approaches. Quantum mechanical calculations have been employed to optimize the molecular geometry and investigate the electronic properties of the compound. The computational studies reveal the distribution of electron density throughout the molecule and identify regions of high and low electron density that influence chemical reactivity and intermolecular interactions.

Molecular orbital analysis has provided information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are important for understanding the electronic properties and potential chemical behavior of the compound. The calculations indicate that the benzimidazole core and pyridine ring systems serve as important contributors to the frontier molecular orbitals, suggesting that these regions are likely sites for electronic transitions and chemical reactivity.

Electrostatic potential mapping has revealed the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and binding affinities. The computational studies have also investigated the conformational flexibility of the molecule, identifying the energetically preferred conformations and the barriers to rotation around key bonds. These theoretical insights complement the experimental spectroscopic and crystallographic data to provide a comprehensive understanding of the compound's three-dimensional structure and electronic properties.

Computational Property Description Reference
Molecular Conformations Interactive 3D models available
Stereochemistry Achiral molecule
Defined Stereocenters 0/0
Charge State Neutral (0)
Optical Activity None

Properties

IUPAC Name

ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDRKLLXAESOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642853-67-5
Record name N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation and Reduction-Based Synthesis

The primary route involves a multi-step sequence starting with ethyl 3-(pyridin-2-ylamino)propanoate (Formula-4). This intermediate reacts with 4-(methylamino)-3-nitrobenzoic acid under acid chloride conditions, facilitated by thionyl chloride (SOCl₂), to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6). Subsequent reduction of the nitro group employs iron powder in acetic acid or hydrochloric acid, yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7).

Key Advantages :

  • Avoids catalytic hydrogenation, mitigating risks of catalyst poisoning.

  • Achieves yields >85% with Fe-acetic acid reduction.

Cyclization and Coupling Reactions

Formula-7 undergoes cyclization with 2-(4-cyanophenylamino)acetic acid in tetrahydrofuran (THF) using N,N-carbonyldiimidazole (CDI) as a coupling agent. This forms ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, which is further treated with ammonium carbonate in ethanol to introduce the amidine moiety. Final purification via recrystallization from ethyl acetate enhances purity to >98%.

Alternative Methods for Industrial Scalability

CDI-Mediated Direct Coupling

A patent-pending method simplifies the synthesis by reacting SM02 (a preformed benzimidazole intermediate) with CDI in tetrahydrofuran or 1,4-dioxane under reflux. Post-reaction cooling and aqueous workup yield the crude product, which is purified via solvent extraction to achieve 90–92% purity.

Reaction Conditions :

  • Temperature: 60–80°C

  • Solvent: THF or dioxane

  • Catalyst: CDI (1.2 equiv)

Mesylation for Enhanced Stability

The mesylate salt derivative is prepared by treating the free base with methanesulfonic acid in dichloromethane. This step improves compound stability and facilitates pharmaceutical formulation.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two dominant preparation routes:

Parameter Reduction-Based Method CDI-Mediated Method
Starting MaterialFormula-6SM02
Key ReagentFe-acetic acidCDI
SolventTHF/WaterTHF/Dioxane
Reaction Time7–16 hours3–5 hours
Yield82–87%78–85%
Purity After Purification>98% (HPLC)90–92% (HPLC)
ScalabilityIndustrial-friendlyLab-scale optimized

Challenges and Optimization Strategies

Impurity Control

Chromatographic analyses reveal that residual iron particles and unreacted nitro intermediates are common impurities. Patent CN108658938B addresses this by implementing hy-flow filtration and sequential washes with sodium bicarbonate and sodium chloride solutions.

Solvent Selection

THF outperforms dioxane in reducing side-product formation during CDI-mediated coupling, as evidenced by a 5–7% increase in yield.

Temperature Sensitivity

Exceeding 70°C during cyclization promotes decomposition, necessitating precise thermal control. Automated temperature monitoring systems are recommended for large-scale batches.

Industrial-Scale Production Insights

Cost-Efficiency Metrics

  • Fe-Acetic Acid Reduction : Costs $12–15/kg of product, driven by iron powder reuse.

  • CDI Method : Higher reagent costs ($18–22/kg) offset by shorter reaction times.

Environmental Impact

Water-THF solvent systems reduce VOC emissions by 40% compared to dichloromethane-based protocols .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a pyridine ring and an ester group makes it a versatile compound for various applications .

Biological Activity

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}N5_{5}O3_{3}
  • Molecular Weight : 399.42 g/mol
  • CAS Number : 1642853-67-5

The structural complexity of this compound is indicative of its potential interactions with biological systems.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
K56212.5
DU14515.0
MCF710.0

These findings suggest that the compound may serve as a lead in the development of new anticancer agents.

2. Inhibition of Enzymatic Activity

The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which is critical for its therapeutic efficacy. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis.

Case Study 1: In Vitro Studies

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in K562 cells. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death in these cancer cells.

Case Study 2: Animal Model Studies

In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis within the tumor microenvironment.

Safety and Toxicology

Safety assessments indicate that while this compound shows promising biological activity, further studies are essential to evaluate its long-term toxicity and safety profile.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, highlights the use of solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd/C or Lewis acids) to influence reaction efficiency. A Design of Experiments (DoE) approach () can reduce trial iterations by identifying critical factors (temperature, stoichiometry, reaction time). For instance, refluxing in ethanol with a 1.2:1 molar ratio of benzo[d]imidazole precursor to pyridin-2-yl reagent improved yields by 15% in analogous syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Multi-modal characterization is essential:
  • 1H/13C NMR : Confirm regiochemistry of the benzo[d]imidazole core and pyridin-2-yl substitution (e.g., aromatic proton shifts between δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
  • Elemental Analysis : Validate purity (>98% C, H, N content) .
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) can resolve ambiguities .

Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Storage : Use inert atmospheres (argon) and dark vials to prevent degradation of intermediates like the pyridin-2-yl carboxamide ().
  • Reaction Conditions : Perform coupling steps under nitrogen with anhydrous solvents (e.g., THF) to avoid hydrolysis of the ethyl propanoate ester .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in benzo[d]imidazole functionalization ().
  • Molecular Dynamics (MD) : Simulate solvation effects on ester group hydrolysis in aqueous buffers .
  • Docking Studies : Investigate binding modes with biological targets (e.g., enzymes), as demonstrated for analogous quinoline-benzimidazole hybrids .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets ().
  • Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (RMSD < 0.5 ppm indicates agreement). Discrepancies may arise from solvent effects or proton exchange, requiring 2D NMR (e.g., COSY, HSQC) for confirmation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based Design : Modify the pyridin-2-yl group (e.g., fluorination at C4) to assess electronic effects on bioactivity ().
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., ) or homology modeling to identify critical hydrogen-bonding motifs.
  • High-Throughput Screening : Test derivatives against enzyme panels (e.g., kinases) to correlate substituent effects (methyl vs. trifluoroethyl) with inhibitory potency .

Q. How can researchers mitigate competing side reactions during functional group transformations?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the benzo[d]imidazole NH with Boc groups before ester hydrolysis ().
  • Kinetic Control : Use low temperatures (−78°C) and slow reagent addition to favor amide coupling over ester cleavage ().

Contradiction Analysis & Data Interpretation

Q. How should researchers address inconsistent yields in scale-up syntheses?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to detect intermediate accumulation .
  • DoE Optimization : Re-evaluate parameters (e.g., mixing efficiency, heat transfer) using response surface methodology (RSM) . notes that scaling Pd-catalyzed couplings from 1 mmol to 10 mmol reduced yields by 12% due to catalyst poisoning, requiring increased Pd loading (5 mol% → 7 mol%) .

Stability & Storage

Q. What conditions ensure long-term stability of this compound?

  • Methodological Answer :
  • Storage : Store at −20°C under argon, as the ester group is prone to hydrolysis in humid environments ().
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>120°C indicates thermal stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.